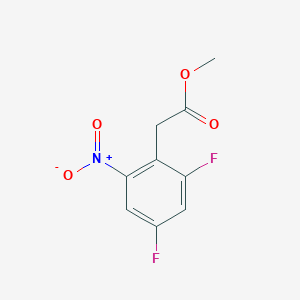

Methyl 2,4-difluoro-6-nitrophenylacetate

Description

Properties

CAS No. |

1806313-82-5 |

|---|---|

Molecular Formula |

C9H7F2NO4 |

Molecular Weight |

231.15 g/mol |

IUPAC Name |

methyl 2-(2,4-difluoro-6-nitrophenyl)acetate |

InChI |

InChI=1S/C9H7F2NO4/c1-16-9(13)4-6-7(11)2-5(10)3-8(6)12(14)15/h2-3H,4H2,1H3 |

InChI Key |

ZOSOKJSHZQYOFQ-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues include:

Key Observations:

Substituent Effects: Nitro Group (Target): Strong electron-withdrawing nature increases reactivity for reduction to amines or participation in nucleophilic aromatic substitution. This contrasts with electron-donating groups like methyl (in Methyl 2,4-difluoro-6-methylphenylacetate) or methoxy (in Ethyl 2,4-difluoro-6-methoxyphenylacetate), which stabilize the aromatic ring .

Ester Group Impact :

- Methyl esters (e.g., Methyl 2,4-difluoro-6-methylphenylacetate) typically exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., Ethyl 2,4-difluoro-6-methoxyphenylacetate), which may influence pharmacokinetics in drug design .

Brominated derivatives (e.g., Ethyl 2,4-dibromo-6-fluorophenylacetate) show significantly higher molecular weight due to bromine’s mass .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2,4-difluoro-6-nitrophenylacetate generally involves the following key steps:

- Starting Material Selection: Typically, a difluoro-substituted phenylacetate or corresponding phenylacetic acid derivative is used as the precursor.

- Nitration: Introduction of the nitro group at the 6-position (relative to the acetyl moiety) via electrophilic aromatic substitution using nitrating agents.

- Esterification: Formation of the methyl ester either prior to or after nitration, depending on the stability of intermediates.

- Purification: Isolation and purification by column chromatography or recrystallization to achieve high purity.

Detailed Preparation Methods

Nitration of Difluorophenylacetate Esters

- Procedure: Nitration is commonly performed using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction temperature is carefully controlled (typically 0–5 °C) to ensure regioselective nitration at the 6-position on the difluorophenyl ring.

- Example: For ethyl 2-fluorophenylacetate, nitration yields ethyl 2-(3-fluoro-2-nitrophenyl)acetate with moderate to good yields (50–70%) under controlled conditions. By analogy, methyl 2,4-difluorophenylacetate can be nitrated similarly to introduce the nitro group selectively at the 6-position.

Esterification of 2,4-Difluoro-6-nitrophenylacetic Acid

- Procedure: If the nitro group is introduced first on the acid precursor, esterification to the methyl ester can be achieved by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Conditions: Typical esterification involves refluxing for 4–8 hours, followed by neutralization and extraction.

- Yields: Esterification yields are generally high (>80%) under optimized conditions.

Direct Synthesis via Nucleophilic Substitution or Condensation

- Alternative Route: Reaction of methyl bromo-difluoroacetate with 2,4-difluoro-6-nitrophenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at 0–25 °C can afford the target methyl ester.

- Advantages: This method allows for direct formation of the ester with control over substitution patterns.

- Yields: Reported yields for similar compounds range from 70% to 80% after purification.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Nitration Temperature | 0–5 °C | Low temperature favors regioselectivity |

| Nitrating Agents | Concentrated HNO3 / H2SO4 mixture | Strong electrophilic nitration |

| Esterification Solvent | Methanol | Acid-catalyzed esterification |

| Esterification Catalyst | H2SO4 or HCl | Catalyzes ester formation |

| Grignard Reaction Temp | 0–25 °C | Anhydrous conditions critical |

| Reaction Time | 2–8 hours | Varies with method |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate mixtures commonly used |

Analytical Characterization and Yield Data

- NMR Spectroscopy:

- Infrared Spectroscopy (IR):

- Strong ester carbonyl stretch at ~1740 cm⁻¹.

- Nitro group asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to the molecular weight of this compound (calculated MW ~235 g/mol).

- Typical Yields:

- Nitration step: 50–70%

- Esterification step: 80–90%

- Overall isolated yield: Approximately 45–60% depending on purification efficiency.

Literature Examples and Related Research Findings

- A related compound, ethyl 2-(3-fluoro-2-nitrophenyl)acetate, is synthesized via nitration of ethyl 2-fluorophenylacetate with nitric and sulfuric acid under controlled temperature, yielding the nitro product selectively.

- Preparation of 2,6-difluoro-4-nitrophenyl acetate derivatives involves nitration of difluorophenol followed by acetylation, demonstrating the feasibility of introducing nitro groups on difluorinated aromatic rings with good regioselectivity.

- Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate synthesis via reaction of ethyl acetate with 2,2-difluoro-2-(4-nitrophenyl)acetic acid under specific conditions provides a model for esterification and substitution reactions relevant to methyl esters.

Summary Table of Preparation Routes

| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4, 0–5 °C | 50–70 | Regioselective nitration at 6-position |

| Esterification | Acid-catalyzed esterification | MeOH, H2SO4, reflux 4–8 h | 80–90 | Converts acid to methyl ester |

| Grignard Coupling | Reaction of methyl bromo-difluoroacetate with arylmagnesium bromide | THF, 0–25 °C, inert atmosphere | 70–80 | Direct ester formation |

| Purification | Column chromatography | Silica gel, hexane/ethyl acetate | — | Ensures high purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.